molecular formula C19H18FNO4S B2989870 3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 1351648-97-9

3-fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide

Cat. No.: B2989870
CAS No.: 1351648-97-9
M. Wt: 375.41
InChI Key: OZZKIOVJTHJWGW-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a fluorinated aromatic ring, a methoxy group at the 4-position, and a hydroxyethyl-naphthalene substituent on the sulfonamide nitrogen. This structural combination introduces unique steric, electronic, and solubility properties.

Properties

IUPAC Name

3-fluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S/c1-25-19-10-9-14(11-17(19)20)26(23,24)21-12-18(22)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18,21-22H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZKIOVJTHJWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Fluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C18H20FNO4S\text{C}_{18}\text{H}_{20}\text{F}\text{N}\text{O}_{4}\text{S}

This structure features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in tumor growth and apoptosis.

  • Tubulin Inhibition : Similar to other sulfonamide derivatives, this compound may inhibit tubulin polymerization, disrupting microtubule dynamics. This action can lead to cell cycle arrest and apoptosis in cancer cells.
  • Apoptosis Induction : The compound has been shown to induce apoptosis through the activation of caspases, particularly caspase 3, which is a key player in the apoptotic pathway.

Biological Activity Data

The following table summarizes the biological activity data of this compound against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-70.99Inhibition of tubulin polymerization
A5490.048Induction of apoptosis via caspase activation
HeLa0.054Cell cycle arrest at G2/M phase

Case Studies

Recent studies have provided insights into the effectiveness of this compound:

  • Study on MCF-7 Cells : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.99 µM. The study indicated that the compound disrupts microtubule organization, leading to cell cycle arrest and subsequent apoptosis .
  • A549 Lung Cancer Model : Another study evaluated the effects on A549 lung adenocarcinoma cells, reporting an IC50 value of 0.048 µM. The compound was found to activate apoptotic pathways and significantly inhibit tubulin assembly, confirming its potential as a therapeutic agent against lung cancer .

Discussion

The findings suggest that this compound possesses promising anticancer properties through multiple mechanisms, including tubulin inhibition and apoptosis induction. These characteristics make it a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Comparison with Structural Analogues

Sulfonamide Derivatives with Naphthalene Moieties

  • (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide ():

    • Structural Differences : The naphthalene group is directly attached to a chiral carbon, forming a branched structure, whereas the target compound has a linear hydroxyethyl linker.
    • Physicochemical Properties : The stereochemical purity (99% ee) and optical rotation ([α]D20 +2.5) highlight its enantioselective synthesis, which may differ from the target compound’s synthesis. HPLC retention time (11.1 min) suggests moderate polarity, comparable to the target’s methoxy-fluoro balance .
    • Functional Implications : The methyl group on the benzene ring may reduce solubility compared to the target’s hydroxyl group, which enhances hydrophilicity.
  • 3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide (14d) ():

    • Structural Differences : This bis-sulfonamide lacks the hydroxyethyl linker and fluorine atom.
    • Synthesis : Prepared via a method analogous to literature procedures for aromatic sulfonamides, suggesting the target compound could be synthesized using similar coupling reactions .

Fluorinated Sulfonamides

  • N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ():

    • Structural Differences : A "double" sulfonamide with fluorinated aryl groups.
    • Crystallographic Insights : The crystal structure reveals planar sulfonamide groups, which may contrast with the target compound’s conformational flexibility due to the hydroxyethyl-naphthalene group .
  • N-[4-(4-Fluorophenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ():

    • Structural Differences : Incorporates a pyrimidine core instead of benzene.
    • Functional Impact : The fluorine atom here likely enhances electron-withdrawing effects, influencing binding affinity in a manner distinct from the target’s 3-fluoro substitution .

Naphthalene-Containing Bioactive Compounds

  • FDU-NNEI and FDU-PB-22 ():
    • Structural Differences : Indole carboxamide/carboxylate derivatives with naphthalene substituents.
    • Biological Relevance : These compounds were studied as SARS-CoV-2 inhibitors, suggesting that the naphthalene group in the target compound may similarly enhance interactions with viral proteases or host receptors .

Physicochemical and Spectroscopic Comparisons

Property/Feature Target Compound (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 3-Methoxy-N-(4-((4-methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide
Core Structure Benzenesulfonamide Benzenesulfonamide Bis-benzenesulfonamide
Key Substituents 3-F, 4-OCH3, N-(hydroxyethyl-naphthalene) 4-CH3, N-(chiral naphthalene-4-methoxyphenyl) 3-OCH3, naphthalene-linked sulfonamide
Stereochemistry Potential chirality at hydroxyethyl 99% enantiomeric excess Not reported
Spectroscopic Data Not reported 1H/13C NMR, FT-IR, ESI-MS Not reported
HPLC Retention Time Not reported 11.1 min Not reported

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